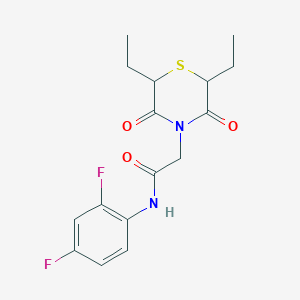
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-difluorophenyl)acetamide, also known as DT-010, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its pharmacological properties, and it has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound, due to its complex structure, is likely involved in the synthesis and characterization of various chemical complexes. A related compound, 2,2-diphenyl-N-(R-carbamothioyl)acetamide and its Ni^2+ and Cu^2+ complexes have been synthesized and characterized, indicating the potential for similar compounds like 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-difluorophenyl)acetamide to form metal complexes which can be studied for their structural properties and potential applications in catalysis, material science, and bioinorganic chemistry (Mansuroğlu et al., 2008).
Ligand Design and Receptor Binding
Compounds with similar structural features have been investigated for their binding affinities to various receptors, indicating potential applications in drug design and pharmacology. For instance, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been designed and prepared, showing high affinity for σ1 receptors and demonstrating an antinociceptive effect, suggesting that structurally related compounds could be explored for their therapeutic potential and receptor selectivity (Navarrete-Vázquez et al., 2016).
Antimicrobial and Antifungal Activities
Derivatives of morpholin-3-yl-acetamide, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as fungicidal agents against Candida species and show antifungal activity against Aspergillus species. This highlights the potential of this compound and its derivatives to be developed as antimicrobial or antifungal agents, contributing to the treatment of infectious diseases (Bardiot et al., 2015).
Enzyme Inhibition
Compounds structurally related to this compound have been explored for their inhibitory activities against various enzymes, which is crucial for understanding their potential therapeutic applications. For example, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been prepared and shown to exhibit antimicrobial activity against selected microbial species, indicating the potential for similar compounds to serve as enzyme inhibitors or antimicrobial agents (Gul et al., 2017).
Eigenschaften
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3S/c1-3-12-15(22)20(16(23)13(4-2)24-12)8-14(21)19-11-6-5-9(17)7-10(11)18/h5-7,12-13H,3-4,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCHCZYXXWXZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468411.png)
![3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B2468413.png)
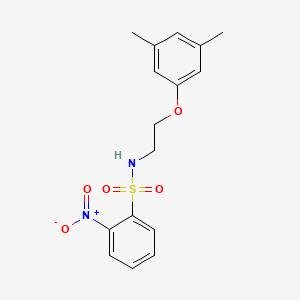
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate](/img/structure/B2468416.png)
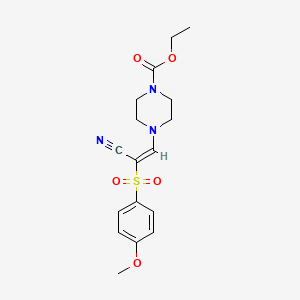
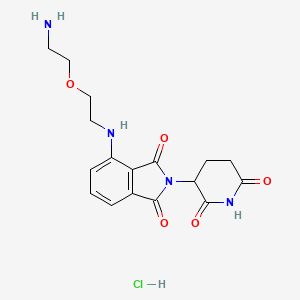
![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2468422.png)
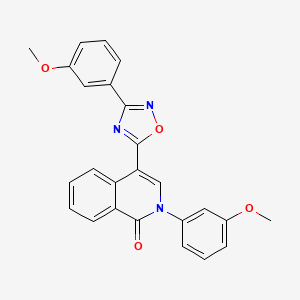
![[1-(Oxan-4-yl)azetidin-2-yl]methanamine](/img/structure/B2468426.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2468428.png)


![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468433.png)